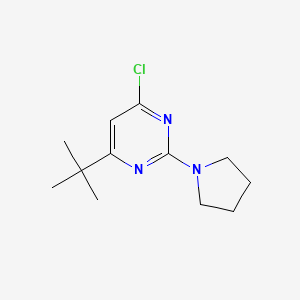
4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with specific receptors and enzymes in the body, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine involves its ability to bind to specific receptors and enzymes in the body. Once bound, this compound can either activate or inhibit the activity of these targets, depending on the specific receptor or enzyme being studied. By modulating the activity of these targets, researchers can gain a better understanding of their role in various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine are highly dependent on the specific receptor or enzyme being studied. For example, this compound has been shown to act as an agonist at the nicotinic acetylcholine receptor, leading to increased neurotransmitter release and enhanced synaptic activity. Conversely, it has also been shown to act as an inhibitor of acetylcholinesterase, leading to decreased levels of the neurotransmitter acetylcholine in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine in lab experiments is its high specificity for certain receptors and enzymes. This allows researchers to study these targets in a more targeted and precise manner, leading to more accurate and reliable results. However, one of the limitations of using this compound is its relatively high cost and limited availability, which can make it difficult to conduct large-scale experiments.
Orientations Futures
There are many potential future directions for research involving 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine. One area of interest is the development of new compounds that can interact with specific receptors and enzymes in the body with even greater specificity and potency. Additionally, researchers may explore new applications for this compound in areas such as drug discovery and development, as well as in the study of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing this compound involves the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with tert-butyl chloride in the presence of a base such as potassium carbonate. This reaction typically takes place in an organic solvent such as N,N-dimethylformamide (DMF) and requires careful control of temperature and reaction time to ensure optimal yield and purity.
Applications De Recherche Scientifique
One of the primary applications of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine in scientific research is as a tool for studying specific receptors and enzymes in the body. This compound has been shown to interact with a variety of targets, including the nicotinic acetylcholine receptor and the enzyme acetylcholinesterase. By studying the interactions between this compound and these targets, researchers can gain valuable insights into the underlying mechanisms of various biological processes.
Propriétés
IUPAC Name |
4-tert-butyl-6-chloro-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-12(2,3)9-8-10(13)15-11(14-9)16-6-4-5-7-16/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGKRRLOVIQNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639890.png)
![2-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2639891.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide](/img/structure/B2639892.png)
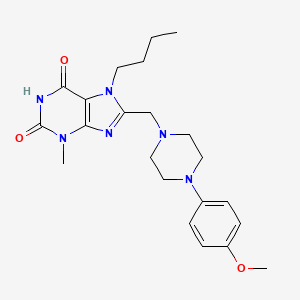
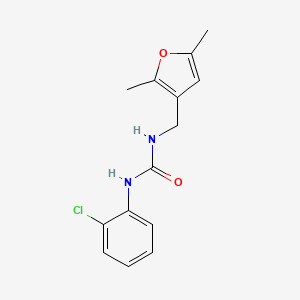
![N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2639896.png)
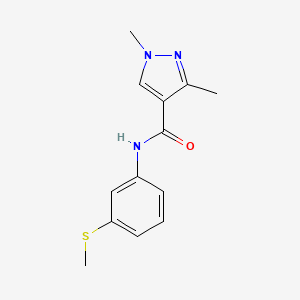
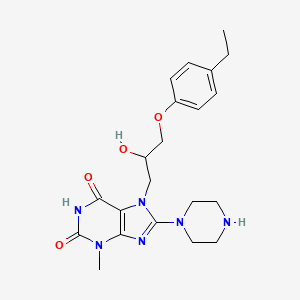
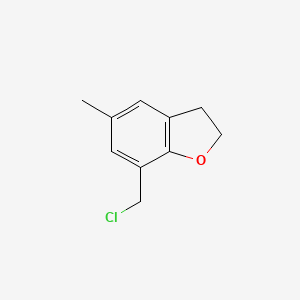


![Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate](/img/structure/B2639906.png)

![4-ethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2639911.png)